(2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl)methanamine hydrochloride (2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl)methanamine hydrochloride
Brand Name: Vulcanchem
CAS No.: 2155856-00-9
VCID: VC4843996
InChI: InChI=1S/C9H15N3.ClH/c1-7-8(6-10)12-5-3-2-4-9(12)11-7;/h2-6,10H2,1H3;1H
SMILES: CC1=C(N2CCCCC2=N1)CN.Cl
Molecular Formula: C9H16ClN3
Molecular Weight: 201.7

(2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl)methanamine hydrochloride

CAS No.: 2155856-00-9

Cat. No.: VC4843996

Molecular Formula: C9H16ClN3

Molecular Weight: 201.7

* For research use only. Not for human or veterinary use.

(2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl)methanamine hydrochloride - 2155856-00-9

Specification

CAS No. 2155856-00-9
Molecular Formula C9H16ClN3
Molecular Weight 201.7
IUPAC Name (2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl)methanamine;hydrochloride
Standard InChI InChI=1S/C9H15N3.ClH/c1-7-8(6-10)12-5-3-2-4-9(12)11-7;/h2-6,10H2,1H3;1H
Standard InChI Key TWRSKASPLNJWSN-UHFFFAOYSA-N
SMILES CC1=C(N2CCCCC2=N1)CN.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure consists of a bicyclic system: a six-membered 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine ring fused to an imidazole moiety. The methyl group at position 2 and the methanamine substituent at position 3 introduce steric and electronic modifications that influence its reactivity and binding affinity. Protonation of the amine group forms the hydrochloride salt, enhancing solubility in polar solvents .

Table 1: Key Structural and Physical Properties

PropertyValueSource
CAS Number2155856-00-9
Molecular FormulaC₉H₁₆ClN₃
Molecular Weight201.70 g/mol
IUPAC Name(2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl)methanamine hydrochloride
SMILESCC1=CN2CCCCc2=N1C(CN)Cl
SolubilityLikely soluble in water, DMSO

Synthesis and Preparation

Synthetic Pathways

The synthesis of (2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl)methanamine hydrochloride involves multi-step organic reactions. A plausible route includes:

  • Cyclization: Condensation of 2-aminopyridine derivatives with α-haloketones to form the imidazo[1,2-a]pyridine core.

  • Methylation: Introduction of the methyl group via nucleophilic substitution or Friedel-Crafts alkylation.

  • Amination: Reductive amination or Gabriel synthesis to attach the methanamine side chain.

  • Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt.

Optimization Challenges

Key challenges include controlling regioselectivity during cyclization and minimizing side reactions during amination. Patent literature suggests that palladium-catalyzed cross-coupling reactions may improve yield and purity for analogous structures.

Applications in Pharmaceutical Research

Metabolic Disorders

Imidazopyridines are investigated as glucokinase activators for diabetes management. The methanamine side chain’s basicity may enhance binding to allosteric sites, though specific data for this compound are lacking .

SupplierLocationPurityPrice Range (USD/g)
Amino GmbHGermany≥98%$250–$350
Carbone ScientificUK≥95%$200–$300
Pharmaceutical Company LtdUSACustomInquiry-based
Shanghai Jindun IndustrialChina≥97%$150–$250

Data adapted from Echemi and ChemBuyersGuide listings .

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